3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide consists of a benzamide group with an ethynyl substituent at the 3-position and a trifluoromethyl group at the N-position . The molecular formula is C16H10F3NO, and the molecular weight is 289.25 .Scientific Research Applications
Crystal Structure Analysis
Research on the crystal structures of related trifluoromethyl phenyl benzamides has been conducted, providing insights into their molecular geometry and interactions. For instance, a study examined the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, revealing significant variations in the dihedral angles between the benzene rings of these compounds (Suchetan et al., 2016).
Sensor Development
Compounds incorporating trifluoromethyl phenyl benzamide structures have been used in the development of sensors. For instance, PtII6 nanoscopic cages with an organometallic backbone, including Pt-ethynyl functionality, have been synthesized for detecting picric acid, a common component of explosives (Samanta & Mukherjee, 2013).
Polymorphism Investigation
The occurrence of concomitant dimorphism in trifluoromethyl substituted benzanilides, like 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, has been quantitatively investigated. This research offers important insights into the phase transitions and crystal packing of these compounds (Panini et al., 2016).
Insecticide Research
Some benzamide derivatives have shown potential as insecticides. For example, flubendiamide, a novel class of insecticide with a unique structure that includes a trifluoromethyl group in the anilide moiety, demonstrates strong activity against lepidopterous pests (Tohnishi et al., 2005).
Polymer Synthesis
The synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain is another area of application. These polyimides, synthesized from aromatic diamines substituted with a trifluoromethyl group, exhibit good solubility in strong organic solvents (Liu et al., 2002).
Mechanism of Action
Target of Action
A compound with a similar structure, cf 3 sepb, has been shown to modulate the serotonergic system, specifically the 5-ht 1a and 5-ht 3 receptors . These receptors play a crucial role in the regulation of mood and anxiety.
Mode of Action
Based on the information available, it can be inferred that the compound may interact with its targets (possibly serotonin receptors) to induce changes in the cellular functions .
Biochemical Pathways
Given its potential interaction with the serotonergic system, it may influence the serotonin signaling pathway . This pathway plays a significant role in various physiological processes, including mood regulation, sleep, and appetite.
Result of Action
A compound with a similar structure, cf 3 sepb, has been shown to have an antidepressant-like effect, suggesting that 3-ethynyl-n-(3-(trifluoromethyl)phenyl)benzamide may have similar effects .
properties
IUPAC Name |
3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c1-2-11-5-3-6-12(9-11)15(21)20-14-8-4-7-13(10-14)16(17,18)19/h1,3-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICRYIXIPEYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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